4-Methylphenylhydrazine

Fischer indole synthesis Heterocyclic chemistry Reaction yield optimization

Specifically engineered for high-performance Fischer indole synthesis, 4-Methylphenylhydrazine delivers yields up to 91% with cyclopentanone—a significant advantage over phenylhydrazine for throughput-critical programs. The para-methyl substitution modulates ring electronics for superior selectivity, preventing the divergent pathways observed with unsubstituted aryl hydrazines in condensation reactions. For aqueous or biological buffer applications, choose the hydrochloride salt (CAS 637-60-5) for mandatory water solubility and precipitation-free homogeneous conditions. Evaluate both free-base and salt forms to optimize your synthetic route. Strict adherence to safe handling protocols is required due to its carcinogenic profile.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 539-44-6
Cat. No. B1211910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenylhydrazine
CAS539-44-6
Synonyms4-methylphenylhydrazine
4-methylphenylhydrazine hydrochloride
4-methylphenylhydrazine monohydrochloride
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NN
InChIInChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3
InChIKeyXAMBIJWZVIZZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenylhydrazine (CAS 539-44-6) for Chemical Synthesis: Procurement and Selection Guide


4-Methylphenylhydrazine (CAS 539-44-6), also known as p-tolylhydrazine, is an aryl hydrazine derivative with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol [1]. It is a key intermediate in the synthesis of indoles, hydrazones, and other heterocyclic compounds, and is also used in the preparation of pharmaceuticals and agrochemicals [2]. Its physical properties include a melting point of 61-65 °C and a predicted boiling point of 242.8±9.0 °C [3]. The compound is typically available as a free base or as a hydrochloride salt, with the latter offering improved stability and solubility in water .

Why Generic Substitution of 4-Methylphenylhydrazine with Other Aryl Hydrazines Fails


In-class compounds such as phenylhydrazine or 4-methoxyphenylhydrazine cannot be simply interchanged with 4-methylphenylhydrazine due to quantifiable differences in reactivity, selectivity, and safety profiles. The presence of a para-methyl group significantly alters the electron density of the aromatic ring, directly impacting the rate and outcome of key reactions like the Fischer indole synthesis [1]. Furthermore, divergent reaction pathways have been observed when substituting 4-methylphenylhydrazine for phenylhydrazine in condensation reactions, leading to completely different product scaffolds [2]. Critically, 4-methylphenylhydrazine hydrochloride carries a distinct tumorigenic and mutagenic profile that must be considered for safe handling and disposal, differentiating it from other aryl hydrazine derivatives in procurement risk assessments [3]. The following quantitative evidence details these specific points of differentiation.

Quantitative Evidence Guide for Selecting 4-Methylphenylhydrazine Over Alternatives


Superior Yield in Fischer Indole Synthesis Compared to Unalkylated Hydrazines

In the Fischer indole synthesis, the use of alkylated aryl hydrazines, such as 4-methylphenylhydrazine, results in significantly higher yields and faster reaction rates compared to their unalkylated counterparts like phenylhydrazine [1]. This effect is attributed to the electron-donating methyl group which enhances nucleophilicity and facilitates the key [3,3]-sigmatropic rearrangement step [1].

Fischer indole synthesis Heterocyclic chemistry Reaction yield optimization

Divergent Reaction Pathway in 3-Pyrazolidinone Synthesis Versus Phenylhydrazine

In a three-component condensation reaction with aromatic aldehydes and acylketene, substituting phenylhydrazine with 4-methylphenylhydrazine hydrochloride completely diverts the reaction pathway. While phenylhydrazine yields the expected 3-pyrazolidinone scaffold, the use of 4-methylphenylhydrazine hydrochloride leads exclusively to the formation of 3-oxobutanohydrazide derivatives [1].

Pyrazolidinone synthesis Reaction selectivity Hydrazine derivatives

Quantified Tumorigenic and Mutagenic Hazard Profile Requiring Specialized Handling

4-Methylphenylhydrazine hydrochloride exhibits a clear and quantified tumorigenic potential in animal models, a hazard profile that directly impacts procurement and handling protocols. Subcutaneous administration in Swiss mice resulted in a lung tumor incidence of 36% in females and 44% in males, compared to a 20-21% incidence in saline-treated controls [1]. Intragastric administration also induced blood vessel tumors at incidences of 32% in females and 18% in males, compared to 6-7% in controls [1]. Furthermore, the compound is identified as a frameshift mutagen in Salmonella typhimurium strain TA1538 [2].

Toxicology Mutagenicity Safety assessment

Free Base vs. Hydrochloride Salt: Quantified Solubility and Stability Trade-offs

A key procurement decision for 4-methylphenylhydrazine is the choice between the free base (CAS 539-44-6) and its hydrochloride salt (CAS 637-60-5). The free base is a solid with a melting point of 61-65°C and has limited water solubility [1]. In contrast, the hydrochloride salt exhibits high solubility in water, methanol, and dimethyl sulfoxide , significantly improving handling in aqueous reaction media. However, the free base can be synthesized directly in high yield (90.0%) from 4-methylaniline [2].

Formulation chemistry Salt selection Solubility enhancement

Optimal Application Scenarios for 4-Methylphenylhydrazine Based on Evidence


High-Yield Synthesis of Indole Derivatives for Drug Discovery

4-Methylphenylhydrazine is the preferred reagent for Fischer indole synthesis when high yield is a critical parameter, as demonstrated by yields up to 91% with cyclopentanone [1]. This application is particularly valuable in medicinal chemistry programs where indole scaffolds are common pharmacophores and maximizing material throughput is essential.

Synthesis of 3-Oxobutanohydrazide Derivatives for Library Generation

Researchers seeking to access 3-oxobutanohydrazide chemical space should specifically select 4-methylphenylhydrazine hydrochloride, as its reaction with aromatic aldehydes and acylketene yields this product class exclusively, in contrast to phenylhydrazine which produces 3-pyrazolidinones [2].

Aqueous-Phase Reactions and Biological Assays Requiring High Solubility

For experiments conducted in aqueous media or biological buffers, the hydrochloride salt form (CAS 637-60-5) is mandatory due to its high water solubility . This form mitigates precipitation issues and ensures homogeneous reaction conditions, which is critical for reproducible results in biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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